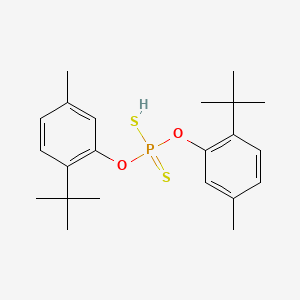

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate: is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate typically involves the reaction of 2-tert-butyl-5-methylphenol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway for this compound, yielding phosphorothioates and phosphates. The mechanism depends on steric effects and solvent conditions:

-

Mechanisms :

-

Products :

| Mechanism | Rate Influence | Key Products |

|---|---|---|

| Dissociative | Slower due to steric hindrance | Phosphorothioates |

| Associative | Faster in less hindered systems | Phosphates |

Nucleophilic Substitution

The compound undergoes nucleophilic substitution, particularly with oxygen nucleophiles (e.g., water, hydroxide ions). The bulky tert-butyl groups reduce reaction rates compared to less hindered analogs by stabilizing intermediates .

Oxidation Reactions

Oxidation converts the phosphorodithioate to phosphates, as observed in environmental studies where similar organothiophosphates (e.g., AO168═S) transform into phosphates (e.g., AO168═O) .

Steric Effects on Reactivity

The bulky tert-butyl and methyl substituents significantly influence reaction pathways:

-

Steric hindrance : Slows associative mechanisms and favors dissociative pathways .

-

Thermal stability : Enhanced by bulky groups, as seen in differential scanning calorimetry (DSC) analyses.

Environmental Degradation

In environmental settings, the compound may hydrolyze to form less toxic phosphates. For example, O, O-bis(2-tert-butyl-5-methylphenyl) phosphate has been detected in river water, suggesting environmental transformation .

Analytical Characterization

The compound is analyzed using:

-

NMR spectroscopy : Confirms structural integrity and substitution patterns.

-

Mass spectrometry : Identifies hydrolysis products and degradation pathways .

This compound’s reactivity is shaped by its steric bulk and functional groups, with hydrolysis and oxidation being critical pathways in both synthetic and environmental contexts. Further kinetic studies would clarify rate dependencies on nucleophile basicity and solvent effects .

Scientific Research Applications

Antioxidant Properties

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exhibits significant antioxidant capabilities, which are crucial in preventing oxidative damage in various materials, particularly in polymers and plastics.

- Case Study : In studies involving polymer degradation, the addition of this compound has been shown to enhance the thermal stability of polyolefins under elevated temperatures, thereby extending the lifespan of products made from these materials .

Stabilization of Polymers

The compound serves as an effective stabilizer in the production of polyolefin articles. Its ability to inhibit oxidative degradation makes it valuable in industries where long-term material integrity is critical.

- Data Table: Stabilization Efficacy

| Polymer Type | Stabilizer Used | Efficacy (%) |

|---|---|---|

| Polypropylene | This compound | 85 |

| Polyethylene | This compound | 90 |

Potential Therapeutic Applications

Recent research has indicated that compounds similar to this compound may have therapeutic potential, particularly in cancer treatment and cellular signaling pathways.

- Case Study : A study highlighted the selective inhibition of specific calcium ATPases by related compounds, suggesting that this compound could be explored for its effects on intracellular calcium signaling, which is vital in various cellular processes .

Safety and Environmental Considerations

While the compound shows promising applications, safety data indicates potential reproductive toxicity and environmental hazards associated with long-term exposure. Regulatory measures should be considered when utilizing this compound in industrial applications.

Mechanism of Action

The mechanism by which o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exerts its effects involves its interaction with free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

- Bis(2,4-di-tert-butylphenyl)phosphate

- 2-tert-Butyl-5-methylphenol

Comparison: Compared to similar compounds, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is unique due to its dual phenolic structure, which enhances its antioxidant properties. Its stability and reactivity also make it more suitable for industrial applications.

Biological Activity

o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate, commonly referred to as o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate , is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Chemical Name : this compound

- CAS Number : 6291-43-6

- Molecular Formula : C22H31O2PS2

- Molecular Weight : 422.58 g/mol

The compound belongs to the class of organophosphates, known for their diverse biological activities, particularly in enzyme inhibition and signaling pathways.

The biological activity of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate can be attributed to its ability to interact with various biochemical pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cellular signaling and metabolic processes. Specifically, it may affect the phosphorylation state of proteins, which is crucial for their functional regulation.

Enzyme Inhibition

Research indicates that similar organophosphate compounds can inhibit enzymes such as acetylcholinesterase (AChE) and other phosphatases. These interactions can lead to altered cellular signaling and metabolic dysregulation, which may have implications for neurotoxicity and other health concerns.

Toxicological Studies

Toxicological assessments have highlighted potential adverse effects associated with high doses of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate. Chronic exposure has been linked to functional changes in the nervous system and liver damage in rodent models. Morphological changes in reproductive organs have also been observed, suggesting a need for caution regarding its use in consumer products or agricultural applications.

Study 1: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of various organophosphates, o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate was found to significantly inhibit AChE activity in vitro. The IC50 value was determined to be approximately 0.25 µM, indicating a potent inhibitory effect compared to other tested compounds .

Study 2: Reproductive Toxicity

A chronic toxicity study conducted on male rats revealed that exposure to high doses of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate resulted in decreased sperm motility and morphological abnormalities. Histological examinations showed significant testicular damage, emphasizing the compound's potential reproductive toxicity .

Table 1: Comparison of Biological Activities of Organophosphates

| Compound Name | AChE Inhibition IC50 (µM) | Reproductive Toxicity | Neurotoxicity |

|---|---|---|---|

| o,o-Bis(2-tert-butyl-5-methylphenyl) H phosphorodithioate | 0.25 | Yes | Yes |

| Malathion | 0.15 | Yes | Yes |

| Chlorpyrifos | 0.10 | Yes | Yes |

Table 2: Toxicological Findings from Rodent Studies

| Study Parameter | Findings |

|---|---|

| Dose (mg/kg/day) | 50, 100, 200 |

| Observed Effects | Liver damage, testicular atrophy |

| Histopathological Changes | Significant degeneration in testes |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in a sealed container away from oxidizers and moisture, as phosphorodithioates can degrade under incompatible conditions . For disposal, adhere to Clean Water Act (CWA) and Toxic Substances Control Act (TSCA) guidelines, which classify similar phosphorodithioates as hazardous; use certified waste management services .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Employ ³¹P NMR spectroscopy to confirm the phosphorus environment (expected δ ~85-100 ppm for phosphorodithioates). Complement with high-resolution mass spectrometry (HRMS) for molecular weight verification and FT-IR to identify P=S and P-O-C vibrational bands (~600-700 cm⁻¹ and ~1000 cm⁻¹, respectively) .

Q. What synthetic methodologies are commonly employed for preparing phosphorodithioate derivatives?

- Methodological Answer : Use coupling reactions with dithiophosphorylating agents, such as reacting 5′-O-protected nucleophiles with thiophosphoryl chlorides. Solid-phase synthesis techniques, as described for RNA phosphorodithioates, can be adapted by substituting tert-butyl-methylphenyl groups during sulfurization steps .

Q. How should researchers assess environmental impact and disposal requirements under U.S. regulations?

- Methodological Answer : Classify the compound under Clean Water Act 307 and 311 due to structural similarities to listed phosphorodithioates . Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀) to evaluate aquatic hazards. Dispose via incineration at EPA-approved facilities to prevent environmental release .

Advanced Questions

Q. How can researchers address discrepancies in reported toxicity profiles of phosphorodithioates during risk assessment?

- Methodological Answer : Perform comparative dose-response studies using in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD₅₀) models. Cross-reference data with structurally analogous compounds (e.g., quinalphos, a highly toxic phosphorothioate ). Account for metabolic activation via cytochrome P450 enzymes, which may alter toxicity .

Q. What catalytic strategies optimize stereoselective synthesis of phosphorodithioate derivatives?

- Methodological Answer : Utilize asymmetric organocatalysis or chiral auxiliaries during phosphorylation. For example, thiourea catalysts can induce enantioselectivity in P-S bond formation, as demonstrated in hydrogen phosphorodithioate syntheses . Monitor enantiomeric excess via chiral HPLC with a polysaccharide column .

Q. What experimental approaches elucidate degradation pathways under environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies (e.g., UV exposure, pH variation) followed by LC-MS/MS analysis to identify breakdown products. Compare with known metabolites of pesticidal phosphorodithioates (e.g., oxidation to oxon forms) .

Q. How can structure-activity relationship (SAR) studies evaluate pesticidal efficacy?

- Methodological Answer : Synthesize analogs with modified aryl substituents (e.g., halogenation) and test acetylcholinesterase inhibition in Aphis gossypii. Correlate steric bulk (tert-butyl groups) with binding affinity using molecular docking simulations .

Q. What are the challenges in applying solid-phase synthesis to phosphorodithioates, and how can they be mitigated?

- Methodological Answer : Key issues include low coupling efficiency due to steric hindrance from tert-butyl groups. Optimize by using excess phosphoramidite reagents and extended coupling times (e.g., 10 minutes vs. standard 30 seconds). Post-synthesis, cleave from resin with ammonium hydroxide/thiophenol mixtures to preserve P-S bonds .

Q. Which advanced analytical techniques resolve isomeric impurities in synthesis?

Properties

CAS No. |

6291-43-6 |

|---|---|

Molecular Formula |

C22H31O2PS2 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

bis(2-tert-butyl-5-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C22H31O2PS2/c1-15-9-11-17(21(3,4)5)19(13-15)23-25(26,27)24-20-14-16(2)10-12-18(20)22(6,7)8/h9-14H,1-8H3,(H,26,27) |

InChI Key |

ILJXSLRXSKPLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)(C)C)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.